molecular formula C7H2ClFN2O2 B1333680 2-Chloro-6-fluoro-3-nitrobenzonitrile CAS No. 226419-18-7

2-Chloro-6-fluoro-3-nitrobenzonitrile

Cat. No. B1333680
CAS RN: 226419-18-7
M. Wt: 200.55 g/mol
InChI Key: XVANGCBQAQNWOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions with careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring. For example, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination as a key step . Similarly, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of such chloro-fluoro-nitro substituted compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds with chloro, fluoro, and nitro substituents is often characterized by X-ray crystallography, as well as spectroscopic methods such as IR, NMR, and UV-vis spectroscopy . These studies can reveal the presence of intramolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the overall stability and reactivity of the molecule. For instance, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile shows the importance of the nitrile function in organic chemistry and the influence of substituents on the geometry of the olefinic bond .

Chemical Reactions Analysis

The presence of electron-withdrawing groups such as nitro and cyano can significantly affect the reactivity of the benzene ring towards nucleophilic substitution reactions. For example, 2-Fluoro-5-nitrobenzonitrile reacts with amines and amino acids to form N-(2-cyano-4-nitrophenyl) derivatives . The reactivity of these compounds can be exploited in the synthesis of a wide range of heterocyclic compounds, as demonstrated by the solid-phase synthesis approach using 4-chloro-2-fluoro-5-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-fluoro-nitro substituted benzonitriles are influenced by the nature and position of the substituents. Vibrational spectroscopy studies, supported by quantum chemical calculations, provide detailed information on the vibrational modes and can be used to predict properties such as stability and reactivity . The optical properties, such as absorption and fluorescence, are also of interest and can be studied using UV-vis and fluorescence spectroscopy . The effects of solvents on these properties can provide further insights into the behavior of these compounds in different environments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis with Amines and Amino Acids : 2-Fluoro-5-nitrobenzonitrile, an analogue of 2-Chloro-6-fluoro-3-nitrobenzonitrile, has been synthesized and reacted with several amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of these compounds provide insights into their structural characteristics (Wilshire, 1967).

  • Vibrational Analysis for Molecular Structure Determination : Vibrational analyses, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, have been employed to study the molecular structure of similar compounds like 4-chloro-3-nitrobenzonitrile. This approach helps in understanding the geometric parameters and molecular vibrations, which are crucial for understanding the properties of 2-Chloro-6-fluoro-3-nitrobenzonitrile (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Applications

  • Carbon Dioxide Fixation : The compound has potential applications in chemical fixation of carbon dioxide. Studies involving similar structures, like 2-aminobenzonitriles, have shown efficient conversion into quinazoline-2,4(1H,3H)-diones under atmospheric pressure of CO2, indicating a potential route for CO2 utilization using 2-Chloro-6-fluoro-3-nitrobenzonitrile (Kimura, Sunaba, Kamata, & Mizuno, 2012).

  • Heat Capacities and Phase Transitions : Thermophysical studies of similar nitrobenzonitriles have provided insights into their behaviors as a function of temperature. This includes determining the heat capacities, enthalpies, and entropies of phase transitions, which are vital for applications in materials science (Jiménez, Roux, Dávalos, & Temprado, 2002).

Pharmaceutical Research and Development

  • Synthesis of Biologically Active Compounds : Research has shown the potential of similar structures in synthesizing bioactive heterocycles, which are important in pharmaceutical applications. The structure of 2-Chloro-6-fluoro-3-nitrobenzonitrile can be utilized in the construction of bioactive compounds (Naveen, Kavitha, Sarala, Anandalwar, Prasad, & Rangappa, 2006).

Safety and Hazards

The safety data sheet for 2-Chloro-6-fluoro-3-nitrobenzonitrile indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It’s known that this compound is often used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 2-Chloro-6-fluoro-3-nitrobenzonitrile is largely dependent on the specific chemical reactions it’s used in. The compound contains a benzene ring connected to a nitrile group (-CN), and three different substituents on the benzene ring: chlorine (at the 2 position), fluorine (at the 6 position), and a nitro group (at the 3 position) . These substituents can provide specific reaction sites and electronic properties for various chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluoro-3-nitrobenzonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it’s involved in .

properties

IUPAC Name

2-chloro-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVANGCBQAQNWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381624
Record name 2-chloro-6-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-nitrobenzonitrile

CAS RN

226419-18-7
Record name 2-chloro-6-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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